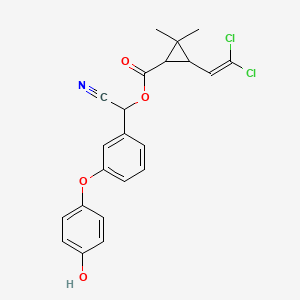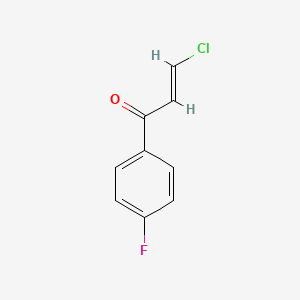
trans-3-Chloro-4'-fluoroacrylophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Chloro-4’-fluoroacrylophenone: is an organic compound with the molecular formula C9H6ClFO It is a derivative of acrylophenone, characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Chloro-4’-fluoroacrylophenone typically involves the reaction of 3-chloro-4-fluoroaniline with acyl chloride in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the process. For example, a common method involves the use of a platinum catalyst (1% Pt/C) under hydrogenation conditions to convert 3-chloro-4-fluoronitrobenzene to 3-chloro-4-fluoroaniline .
Industrial Production Methods: Industrial production of trans-3-Chloro-4’-fluoroacrylophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrogenation, purification, and crystallization to obtain the final product with desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: trans-3-Chloro-4’-fluoroacrylophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-3-Chloro-4’-fluoroacrylophenone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound’s unique structure makes it a valuable tool in biological research, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: In medicine, trans-3-Chloro-4’-fluoroacrylophenone is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of trans-3-Chloro-4’-fluoroacrylophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can modify the activity of target proteins. For example, the compound may inhibit enzyme activity by forming covalent bonds with active site residues .
Comparaison Avec Des Composés Similaires
3-Chloro-4-fluoroaniline: A precursor in the synthesis of trans-3-Chloro-4’-fluoroacrylophenone.
3-Chloro-4-fluorophenyl isocyanate: Another derivative with similar structural features.
3-Chloro-4’-fluoropropiophenone: A compound with a similar backbone but different functional groups.
Uniqueness: trans-3-Chloro-4’-fluoroacrylophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propriétés
Numéro CAS |
25871-99-2 |
|---|---|
Formule moléculaire |
C9H6ClFO |
Poids moléculaire |
184.59 g/mol |
Nom IUPAC |
(E)-3-chloro-1-(4-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-6H/b6-5+ |
Clé InChI |
HWXNHESDWWDHHS-AATRIKPKSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)/C=C/Cl)F |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




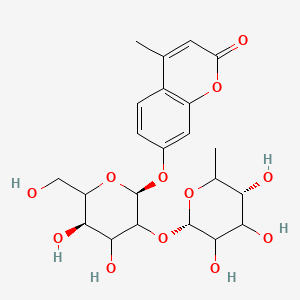
![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
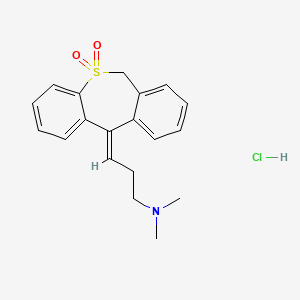
![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
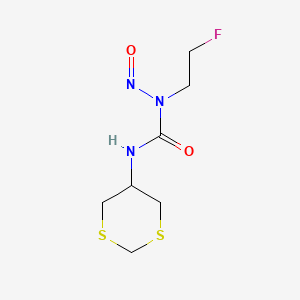
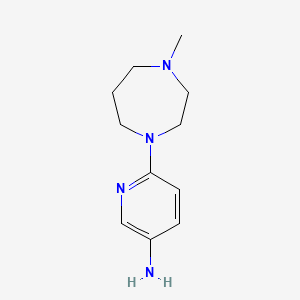


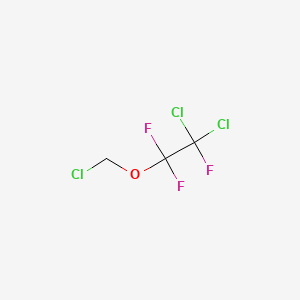

![3-(6'-Oxo-1'-phenyl-1',6'-dihydro-[2,3'-bipyridin]-5'-yl)benzonitrile](/img/structure/B13422426.png)
